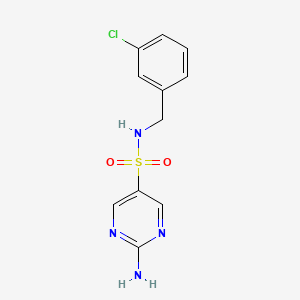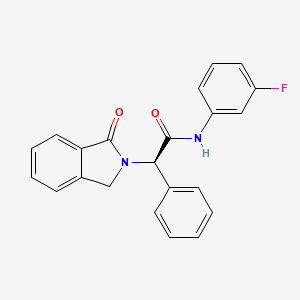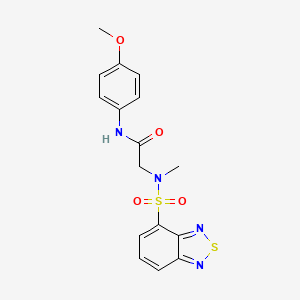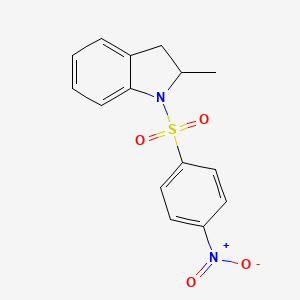
2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide, also known as CBPS, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. CBPS belongs to the class of sulfonamide drugs and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of inflammatory mediators and the suppression of the immune response. 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact mechanism of action of 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide varies depending on the specific application and requires further research.
Biochemical and Physiological Effects
2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has also been found to induce apoptosis in cancer cells, which leads to the death of the tumor cells. In addition, 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has been shown to have antibacterial and antifungal properties, making it effective against a wide range of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide is its wide range of biological activities, which make it a promising candidate for the development of new drugs. 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide is also relatively easy to synthesize and purify, making it more accessible for research purposes. However, 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain applications. In addition, the exact mechanism of action of 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide. One area of research is the development of new drugs based on 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide for the treatment of inflammatory diseases, cancer, and infections. Another area of research is the investigation of the mechanism of action of 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide to better understand how it works and how it can be optimized for specific applications. Additionally, there is a need for further research on the safety and toxicity of 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide to ensure that it can be used safely in humans. Overall, 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has the potential to be a valuable tool for the development of new drugs and the treatment of a wide range of diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide involves the reaction of 3-chlorobenzylamine with 2-amino-4,5-dimethylpyrimidine-5-sulfonamide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide in its pure form. The synthesis of 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has been optimized to improve the yield and purity of the compound, making it more suitable for research and development purposes.
Applications De Recherche Scientifique
2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has also been found to exhibit anti-tumor activity, making it a potential drug candidate for the treatment of cancer. In addition, 2-amino-N-(3-chlorobenzyl)-5-pyrimidinesulfonamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-9-3-1-2-8(4-9)5-16-19(17,18)10-6-14-11(13)15-7-10/h1-4,6-7,16H,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYXNNRTULMJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)


![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)

![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)
